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  • Product: 2,3,5-trimethoxybenzoic Acid
  • CAS: 36873-96-8

Core Science & Biosynthesis

Foundational

potential biological activities of 2,3,5-trimethoxybenzoic acid

An In-depth Technical Guide on the Potential Biological Activities of 2,3,5-Trimethoxybenzoic Acid Authored by: A Senior Application Scientist Foreword: Unveiling the Potential of a Versatile Scaffold To our fellow resea...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activities of 2,3,5-Trimethoxybenzoic Acid

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical guide into the latent biological potential of 2,3,5-trimethoxybenzoic acid. While extensively utilized as a key chemical intermediate in organic synthesis, its intrinsic pharmacological activities remain a largely unexplored frontier.[1][2] This guide will illuminate the known landscape of its isomers and derivatives to build a scientifically-grounded case for the investigational avenues of 2,3,5-trimethoxybenzoic acid. We will delve into the established biological activities of related trimethoxybenzoic acid structures, proposing that 2,3,5-trimethoxybenzoic acid represents a promising, yet under-validated, scaffold for therapeutic innovation. The ensuing sections will not only present the current state of knowledge but also provide the practical, methodological frameworks required to systematically evaluate its potential.

The Known: A Foundation in Chemical Synthesis

Currently, the most prominent role of 2,3,5-trimethoxybenzoic acid in the scientific domain is that of a versatile building block in advanced organic chemistry.[1] Its specific arrangement of methoxy groups and a carboxylic acid functional group offers a unique platform for the synthesis of more complex molecules, particularly in the realm of pharmaceuticals and agricultural chemicals.[2] The high purity of commercially available 2,3,5-trimethoxybenzoic acid ensures its reliability in multi-step synthetic pathways, minimizing byproducts and enhancing yields.[1]

The Potential: Extrapolating from Isomeric Precedent

The biological activities of trimethoxybenzoic acid isomers are significantly influenced by the substitution pattern of the methoxy groups on the benzoic acid core.[3] By examining the well-documented activities of its isomers, we can logically infer potential therapeutic applications for 2,3,5-trimethoxybenzoic acid.

Potential Anti-inflammatory Activity

The 2,4,5-trimethoxybenzoic acid isomer has demonstrated notable anti-inflammatory properties.[3] It has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by suppressing the activation of key signaling pathways such as NF-κB and STAT.[4][5] Furthermore, it can modulate the M1 macrophage phenotype, which is critically involved in inflammation associated with conditions like diabetes.[4] Given the structural similarity, it is plausible that 2,3,5-trimethoxybenzoic acid could exhibit similar anti-inflammatory effects.

Proposed Mechanism of Action (Based on 2,4,5-isomer)

The anti-inflammatory action of 2,4,5-trimethoxybenzoic acid is primarily mediated through the downregulation of pro-inflammatory signaling cascades. This provides a clear hypothesis for the initial investigation of the 2,3,5-isomer.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates STAT STAT TLR4->STAT Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT_nuc STAT STAT->STAT_nuc Translocates TMBA 2,4,5-TMBA (Proposed for 2,3,5-TMBA) TMBA->IKK Inhibits TMBA->STAT Inhibits Genes Pro-inflammatory Gene Transcription (e.g., IL-6, MCP-1) NFkB_nuc->Genes Induces STAT_nuc->Genes Induces

Caption: Proposed anti-inflammatory mechanism of 2,3,5-TMBA, based on the 2,4,5-isomer.

Potential Anticancer and Antiproliferative Activity

Derivatives of trimethoxybenzoic acid have been a focal point in the development of novel anticancer agents. Specifically, compounds incorporating the 3,4,5-trimethoxybenzoyl moiety have been synthesized and shown to act as inhibitors of tubulin polymerization, a critical process for cell division.[6][7] These agents can induce cell cycle arrest in the G2/M phase and trigger apoptosis in cancer cells.[6] While direct data is lacking, the structural relation suggests that 2,3,5-trimethoxybenzoic acid could serve as a scaffold for novel antiproliferative compounds. Additionally, the structurally related 2,3,5-triiodobenzoic acid has demonstrated antitumor activity by inducing the generation of reactive oxygen species (ROS).[8]

Potential as an Efflux Pump Inhibitor

Bacterial efflux pumps are a significant mechanism of antibiotic resistance.[9] Derivatives of trimethoxybenzoic acid have been investigated as potential efflux pump inhibitors (EPIs), which could restore the efficacy of existing antibiotics.[9][10][11] Structure-activity relationship studies have indicated the importance of the trimethoxybenzoic acid moiety for this inhibitory activity.[10] This suggests that novel derivatives of 2,3,5-trimethoxybenzoic acid could be synthesized and evaluated for their ability to combat multidrug-resistant bacteria.

Methodological Framework for Biological Evaluation

To empirically validate the hypothesized biological activities of 2,3,5-trimethoxybenzoic acid, a systematic experimental approach is required. The following protocols are standard, self-validating methodologies for assessing cytotoxicity, anti-inflammatory effects, and antimicrobial activity.

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability and is a crucial first step in evaluating the potential of a compound as an anticancer agent.

Experimental Protocol
  • Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 2,3,5-trimethoxybenzoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Prepare Serial Dilutions of 2,3,5-TMBA A->B C 3. Treat Cells with Compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for the MTT cytotoxicity assay.

Evaluation of Anti-inflammatory Activity

To assess the potential anti-inflammatory effects of 2,3,5-trimethoxybenzoic acid, a combination of assays can be employed to measure the inhibition of key inflammatory mediators.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production
  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of 2,3,5-trimethoxybenzoic acid for 1-2 hours.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and incubate for 10 minutes. Then, add 50 µL of Griess reagent B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method to assess antimicrobial activity.[3]

Experimental Protocol: Broth Microdilution Method
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth to a specific optical density.[3]

  • Compound Dilutions: Prepare serial dilutions of 2,3,5-trimethoxybenzoic acid in a 96-well microtiter plate containing Mueller-Hinton Broth.[3]

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[3]

Data Summary and Future Directions

While direct quantitative data for the biological activities of 2,3,5-trimethoxybenzoic acid is not yet available in the public domain, the following table summarizes the known activities of its isomers, which provides a strong rationale for its investigation.

Biological ActivityIsomer/DerivativeKey FindingsPotential for 2,3,5-TMBA
Anti-inflammatory 2,4,5-Trimethoxybenzoic AcidInhibits NF-κB and STAT signaling pathways.[3][4]High potential for similar activity.
Anticancer 3,4,5-Trimethoxybenzoyl DerivativesInhibit tubulin polymerization, cause G2/M arrest and apoptosis.[6]A promising scaffold for novel anticancer agents.
Antimicrobial Trimethoxybenzoic Acid DerivativesAct as efflux pump inhibitors in bacteria.[9][10]Potential for development of antibiotic adjuvants.

The path forward for elucidating the therapeutic potential of 2,3,5-trimethoxybenzoic acid is clear. A systematic evaluation, beginning with the foundational protocols outlined in this guide, is warranted. The exploration of this compound and its novel derivatives could unveil new therapeutic agents for a range of diseases, from inflammatory disorders to cancer and infectious diseases.

References

  • Leveraging 2,3,5-Trimethoxybenzoic Acid for Advanced Organic Chemistry Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 2026-01-21. Available from: [Link].

  • Trihydroxybenzoic acid – Knowledge and References. Taylor & Francis. Available from: [Link].

  • The contrast agent 2,3,5-triiodobenzoic acid (TIBA) induces cell death in tumor cells through the generation of reactive oxygen species. PubMed. Available from: [Link].

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. PMC - PubMed Central. 2022-11-21. Available from: [Link].

  • Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PMC - PubMed Central. Available from: [Link].

  • Understanding 2,3,5-Trimethoxybenzoic Acid: A Key Pharmaceutical Intermediate. Available from: [Link].

  • 2,4,5-trimethoxybenzoic acid, 490-64-2. The Good Scents Company. Available from: [Link].

  • (PDF) Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. ResearchGate. 2025-10-13. Available from: [Link].

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI. 2022-11-21. Available from: [Link].

  • 3,4,5-Trimethoxybenzoic Acid | C10H12O5. PubChem. Available from: [Link].

  • Synthesis and Biological Evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino Benzo[b]furan Derivatives as Inhibitors of Tubulin Polymerization. PubMed. Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 2,3,5-Trimethoxybenzoic Acid in Polyhydroxy Scaffold Synthesis

[1] Abstract 2,3,5-Trimethoxybenzoic acid (2,3,5-TMBA) serves as a critical "masked" scaffold in the synthesis of complex polyhydroxybenzoic acid (PHBA) derivatives.[1] Unlike its unprotected counterparts (e.g., gallic a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

2,3,5-Trimethoxybenzoic acid (2,3,5-TMBA) serves as a critical "masked" scaffold in the synthesis of complex polyhydroxybenzoic acid (PHBA) derivatives.[1] Unlike its unprotected counterparts (e.g., gallic acid or 2,3,5-trihydroxybenzoic acid), which are prone to rapid oxidation and quinone formation, 2,3,5-TMBA offers superior solubility in organic solvents and chemical stability during harsh coupling reactions.[1] This application note details the strategic use of 2,3,5-TMBA to access bioactive polyhydroxy targets, including specific protocols for amide coupling, global demethylation, and regioselective modification.[1]

Introduction: The "Masked" Scaffold Strategy

In drug discovery, polyhydroxybenzoic acid motifs are prized for their antioxidant, anti-inflammatory, and kinase-inhibitory properties.[1] However, the direct manipulation of free polyhydroxybenzoic acids presents significant challenges:

  • Oxidative Instability: Electron-rich phenol rings are easily oxidized to quinones under basic or aerobic conditions.[2]

  • Incompatibility: Free hydroxyl groups interfere with electrophilic reagents (e.g., thionyl chloride, alkyl halides).[1][2]

  • Solubility: Polyhydroxy compounds are often sparingly soluble in the non-polar solvents required for standard organic transformations.[2]

The Solution: Use 2,3,5-trimethoxybenzoic acid as a stable precursor.[1][3] The methoxy groups act as robust protecting groups that withstand esterification, amidation, and Friedel-Crafts reactions, only to be removed ("revealed") in the final synthetic step.[1] This strategy is exemplified in the synthesis of Acotiamide , a functional dyspepsia drug where the 2,3,5-trimethoxy motif is coupled to an aminothiazole before final modification.[1]

Strategic Workflow

The following flowchart illustrates the decision-making process for utilizing 2,3,5-TMBA.

G cluster_0 Path A: Functionalization First (Recommended) cluster_1 Path B: Direct Conversion TMBA Start: 2,3,5-Trimethoxybenzoic Acid Coupling Amide/Ester Coupling (EDCI or SOCl2) TMBA->Coupling Retain Protection Direct_Demeth Global Demethylation TMBA->Direct_Demeth Deprotection Protected_Deriv Protected Derivative (Stable Intermediate) Coupling->Protected_Deriv Target_Poly Target: Polyhydroxy Derivative Protected_Deriv->Target_Poly BBr3 / AlCl3 (Demethylation) Selective_Target Target: Regioselective Hydroxy-Methoxy Derivative Protected_Deriv->Selective_Target Controlled AlCl3 (Ortho-Selective) Direct_Demeth->Target_Poly

Figure 1: Synthetic workflow for accessing polyhydroxy derivatives from 2,3,5-trimethoxybenzoic acid.

Experimental Protocols

Protocol A: Downstream Functionalization (Amide Coupling)

Use Case: Preparing pharmaceutical intermediates (e.g., Acotiamide analogs) where the carboxylic acid must be derivatized before exposing the phenols.[1]

Rationale: The 2,3,5-trimethoxy pattern creates steric crowding around the carboxylic acid.[1] Standard coupling agents (EDCI/HOBt) may react slowly.[2] Conversion to the acid chloride is often preferred for high yields.[2]

Materials:

  • 2,3,5-Trimethoxybenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (SOCl₂) (5.0 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)[2]

  • Amine partner (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) (2.0 equiv)[1][2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step:

  • Acid Chloride Formation: Dissolve 2,3,5-TMBA in anhydrous DCM. Add oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.[1][2] Stir at room temperature for 2 hours until gas evolution ceases.

  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride/HCl. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: To a separate flask containing the amine partner and Et₃N in DCM at 0°C, slowly add the acid chloride solution.

  • Workup: Stir for 4–12 hours. Quench with water.[2][4][5][6][7] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃ (to remove unreacted acid).[2] Dry over Na₂SO₄ and concentrate.

Validation:

  • 1H NMR (CDCl₃): Confirm presence of three distinct singlets (or overlapping signals) for methoxy groups at δ 3.7–3.9 ppm.

Protocol B: Global Demethylation (The "Reveal")

Use Case: Converting the protected intermediate into the final polyhydroxy bioactive molecule.

Rationale: Boron tribromide (BBr₃) is the gold standard for complete demethylation.[2] It is a Lewis acid that coordinates to the ether oxygen, facilitating cleavage. Note: The 2,3,5-trihydroxy product is highly sensitive to oxidation.[1] Workup must be performed under inert atmosphere or acidic conditions.[2]

Materials:

  • Protected Substrate (from Protocol A) or 2,3,5-TMBA[1]

  • Boron Tribromide (BBr₃) (1.0 M in DCM) – Use 1.2 equiv per methoxy group + 1.0 equiv for any amide/amine nitrogens.[2]

  • Dichloromethane (DCM) (Anhydrous)[1][2]

  • Methanol (for quenching)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the substrate in anhydrous DCM and cool to -78°C (dry ice/acetone bath).

  • Addition: Add BBr₃ solution dropwise over 20 minutes. The solution may turn yellow/orange.[2]

  • Reaction: Allow the mixture to warm to room temperature slowly and stir for 12–24 hours.

  • Quenching (Critical): Cool back to 0°C. Very slowly add Methanol (exothermic!). This breaks the boron-phenolate complexes to form methyl borate esters.[2]

  • Hydrolysis: Concentrate the mixture to dryness. Add fresh Methanol and concentrate again (repeat 3x) to remove volatile trimethyl borate.[2]

  • Isolation: Dissolve residue in minimal water/methanol. If the product is an acid, acidify to pH 2. If it is an amide, neutralize carefully.[1][2] Isolate via filtration or extraction into Ethyl Acetate.[2]

Expert Tip: For large-scale (industrial) applications where BBr₃ is too expensive, use Aluminum Chloride (AlCl₃) + Thiourea or AlCl₃ + Dodecanethiol .[1][2]

Protocol C: Regioselective Demethylation

Use Case: Targeting the 2-hydroxy-3,5-dimethoxy motif (Salicylic acid derivative).[1]

Rationale: Lewis acids like AlCl₃ coordinate preferentially to the carbonyl oxygen and the ortho-methoxy oxygen (position 2).[2] This "chelation control" accelerates the cleavage of the 2-OMe bond while leaving the 3- and 5-OMe groups intact under controlled conditions.

Mechanism Diagram:

Figure 2: Chelation-controlled selective demethylation at the ortho-position.

Protocol:

  • Dissolve substrate in DCM.[2][6]

  • Add AlCl₃ (1.1 equiv).[2]

  • Stir at 0°C to Room Temperature for 2–4 hours (monitor by TLC).

  • Quench with dilute HCl. The 2-position will be deprotected, while 3- and 5- positions remain methylated.[1][2]

Analytical Validation Data

Compound State1H NMR Characteristic (DMSO-d6)Visual Appearance
2,3,5-Trimethoxy- 3 Singlets (approx.[1][2] 3.7-3.9 ppm) integrating to 9H total.[2]White Crystalline Solid
2,3,5-Trihydroxy- Disappearance of methoxy singlets.[1][2] Broad singlets >9.0 ppm (Phenolic OH).[2]Off-white to Tan Solid (Oxidizes to brown in air)
2-Hydroxy-3,5-dimethoxy- 2 Singlets (approx.[1][2] 3.8 ppm).[2] One sharp downfield singlet (~11-12 ppm) for H-bonded Phenol.[2]White/Pale Yellow Solid

Troubleshooting & Storage

  • Problem: Product turns black/brown upon isolation.

    • Cause: Oxidation of the electron-rich polyhydroxy ring (quinone formation).[2]

    • Solution: Perform all workups with degassed solvents.[2] Add a reducing agent like Sodium Metabisulfite (Na₂S₂O₅) during the aqueous workup.[2] Store final products under Argon at -20°C.

  • Problem: Incomplete demethylation.

    • Cause: Boron complexes are stable.[2]

    • Solution: Ensure the Methanol quench and evaporation cycles are thorough.[2] Refluxing in dilute HCl for 1 hour after quenching can also ensure full hydrolysis of borate esters.[2]

References

  • Preparation of Acotiamide Intermediates

    • Patent: "One-pot method for preparing acotiamide hydrochloride."[2] CN104045606A.[2] (Describes the use of 2,3,5-TMBA in amide coupling).

  • Demethylation Methodologies

    • Review: "Selective Demethylation Reactions of Biomass-derived Aromatic Ether Polymers." Green Chemistry, 2023.[1][2] (Discusses BBr3 and AlCl3 mechanisms).

  • General Reactivity of Boron Tribromide

    • Protocol: "Demethylation of Methyl Ethers - Boron Tribromide." Common Organic Chemistry.

  • Polyhydroxybenzoic Acid Stability

    • Data: "2,3,5-Trihydroxybenzoic acid Compound Summary." PubChem CID 134974.[2] [1][2]

Sources

Application

Application Note: A Robust HPLC Method for the Quantitative Analysis of 2,3,5-Trimethoxybenzoic Acid

Abstract This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3,5-trimethoxybenzoic acid. This guide is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,3,5-trimethoxybenzoic acid. This guide is intended for researchers, quality control analysts, and drug development professionals who require a reliable method for the identification and quantification of this compound. We delve into the scientific rationale behind the method development, from analyte characteristics to the final chromatographic conditions, providing a comprehensive protocol that ensures accuracy and high performance.

Introduction and Scientific Rationale

2,3,5-Trimethoxybenzoic acid is a substituted benzoic acid derivative. Like other similar compounds, such as 3,4,5-trimethoxybenzoic acid (a metabolite of Trimebutine), it serves as an important building block in organic synthesis and may be present as an intermediate or impurity in pharmaceutical manufacturing.[1] Accurate quantification is therefore essential for process monitoring, quality assurance, and regulatory compliance.

The development of a successful HPLC method is fundamentally dependent on the physicochemical properties of the analyte. By understanding these properties, we can make informed decisions regarding the stationary phase, mobile phase, and detector settings to achieve optimal separation and sensitivity.

Analyte Physicochemical Properties

A thorough understanding of 2,3,5-trimethoxybenzoic acid's properties is the cornerstone of this method. While specific experimental data for the 2,3,5-isomer is sparse, we can infer its behavior from closely related isomers, such as 2,4,5-trimethoxybenzoic acid.

PropertyValue (Estimated/Inferred)SourceSignificance for HPLC Method Development
Molecular Formula C₁₀H₁₂O₅[2]Provides the basis for molecular weight and informs on polarity.
Molecular Weight 212.20 g/mol [2]Essential for preparing standard solutions of known concentration.
Predicted pKa ~4.24[2]Critical. Dictates the mobile phase pH required to ensure the analyte is in a single, non-ionized form for consistent retention and good peak shape.
UV λmax ~226 nm (in Ethanol)[2][3]Critical. Guides the selection of the optimal wavelength for UV detection to achieve maximum sensitivity.
Solubility Soluble in water and slightly soluble in chloroform.[2][4]Informs the choice of solvent for sample and standard preparation. Miscibility with the mobile phase is key.
Causality Behind Experimental Choices

Stationary Phase Selection: The primary separation mechanism in reversed-phase HPLC is based on hydrophobic interactions between the analyte and the stationary phase.[5] 2,3,5-trimethoxybenzoic acid, with its benzene ring and multiple methoxy groups, possesses sufficient hydrophobicity to be well-retained on a non-polar stationary phase. A C18 (octadecylsilane) column is the most widely used reversed-phase column and provides excellent retention for a broad range of moderately non-polar compounds, making it the ideal first choice for this application.[6] We selected a column with standard dimensions (150 mm x 4.6 mm) and a 5 µm particle size, which offers a good balance between efficiency, resolution, and backpressure for routine analysis.[7]

Mobile Phase Selection & pH Control: The mobile phase is a critical factor influencing retention and selectivity.[8] For acidic compounds like 2,3,5-trimethoxybenzoic acid, controlling the mobile phase pH is paramount. The carboxylic acid group has a pKa of approximately 4.24.[2]

  • At a pH above the pKa, the molecule will be deprotonated (ionized), becoming more polar and eluting very early with poor retention.

  • At a pH near the pKa, the analyte will exist as a mixture of ionized and non-ionized forms, leading to broad, split, or tailing peaks.

  • At a pH at least 1.5-2 units below the pKa, the equilibrium is pushed almost entirely to the non-ionized (protonated) form.[9][10] This single, more hydrophobic species interacts consistently with the C18 stationary phase, resulting in longer retention, improved peak shape, and a more robust separation.[5]

Therefore, we chose a mobile phase containing 0.1% phosphoric acid , which lowers the aqueous pH to approximately 2.1. This is well below the analyte's pKa, ensuring complete suppression of ionization. Acetonitrile was selected as the organic modifier due to its low viscosity and UV cutoff (~190 nm), which provides low backpressure and minimal interference at the detection wavelength.[10]

Detector Wavelength: The presence of the aromatic ring in the analyte structure results in strong UV absorbance. Based on data for a structural isomer, a maximum absorbance (λmax) is expected around 226 nm.[2][3] Setting the UV detector to this wavelength ensures the highest possible signal-to-noise ratio, maximizing the sensitivity of the method. It is always recommended to confirm the λmax by running a scan of the analyte in the final mobile phase using a Diode Array Detector (DAD).

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, providing clear, unambiguous steps to ensure reproducibility.

Instrumentation and Consumables
  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis or DAD detector.

  • HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® C18, Purospher® STAR C18, or equivalent).[11]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (H₃PO₄), ≥85% (Analytical Grade)

    • Water (HPLC or Milli-Q grade)

  • Standards: 2,3,5-Trimethoxybenzoic Acid Reference Standard (≥98% purity)

  • Filtration: 0.45 µm syringe filters (PTFE or Nylon)

Preparation of Solutions

Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water

  • Measure approximately 990 mL of HPLC-grade water into a 1 L volumetric flask or graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid (≥85%) to the water.

  • Bring the volume to 1 L with water and mix thoroughly.

  • Filter the solution using a 0.45 µm filtration system and degas for 15 minutes using ultrasonication or helium sparging.[12]

Mobile Phase B (Organic): Acetonitrile

  • Use HPLC-grade acetonitrile directly.

  • Filter and degas before use.

Standard Stock Solution (1000 µg/mL)

  • Accurately weigh 25.0 mg of 2,3,5-trimethoxybenzoic acid reference standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of acetonitrile (or a 50:50 mixture of Acetonitrile:Water) to dissolve the standard.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix well.

Working Standard Solutions Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase (at the initial running composition).

Sample Preparation
  • Accurately weigh the sample containing 2,3,5-trimethoxybenzoic acid.

  • Dissolve and dilute the sample in a suitable solvent (e.g., acetonitrile, methanol, or mobile phase) to achieve a final concentration within the calibration range.

  • Vortex and sonicate as needed to ensure complete extraction.

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[13]

HPLC Instrument Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Mode Isocratic
Composition 50% A : 50% B (Adjust as needed)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 226 nm
Injection Volume 10 µL
Run Time 10 minutes

Note on Optimization: The initial 50:50 mobile phase composition is a starting point. If the retention time is too short, decrease the percentage of Acetonitrile (e.g., to 45%). If the retention time is too long, increase the percentage of Acetonitrile (e.g., to 55%).

Method Development and Validation Workflow

A logical workflow is crucial for developing a robust analytical method. The following diagram illustrates the key stages of the process described in this note.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Analyte Characterization (pKa, λmax, Solubility) B Initial Parameter Selection A->B informs C Select Column (C18 Reversed-Phase) B->C D Define Mobile Phase (ACN / 0.1% H3PO4) C->D E Optimize Mobile Phase Ratio (Adjust %B for Retention) D->E fine-tune F Set Detector Wavelength (226 nm) E->F G Method Validation (Linearity, Accuracy, Precision) F->G leads to H Final Method Protocol G->H

Caption: Workflow for HPLC Method Development.

System Suitability and Validation Principles

For routine use, the method's performance must be verified. Before running samples, perform a system suitability test by injecting a working standard solution (e.g., 25 µg/mL) five times. Key acceptance criteria should be established:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%

Furthermore, the method should be fully validated according to ICH (International Council for Harmonisation) guidelines, assessing parameters such as:

  • Specificity: Ensuring no interference from sample matrix or impurities.

  • Linearity: Demonstrating a linear relationship between concentration and detector response.

  • Accuracy & Precision: Confirming the closeness of results to the true value and the reproducibility of the method.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration that can be reliably detected and quantified.

  • Robustness: Assessing the method's resilience to small, deliberate variations in parameters (e.g., pH, column temperature, flow rate).

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 2,3,5-trimethoxybenzoic acid. By leveraging the physicochemical properties of the analyte, we have established a robust reversed-phase method using a C18 column with an acidic acetonitrile/water mobile phase and UV detection at 226 nm. The detailed protocol and workflow serve as a complete guide for researchers and analysts to achieve accurate, reproducible, and reliable quantitative results.

References

  • The Good Scents Company. 2,4,5-trimethoxybenzoic acid, 490-64-2. Available from: [Link]

  • Advanced Chromatography Technologies. A Guide to HPLC and LC-MS Buffer Selection. Available from: [Link]

  • DrugBank. 2,4,5-Trimethoxybenzoic Acid | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available from: [Link]

  • ResearchGate. (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Available from: [Link]

  • Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available from: [Link]

  • Welch Materials. Mobile Phase Selection in Method Development: How to Optimize. Available from: [Link]

  • ResearchGate. pH/Organic solvent double-gradient reversed-phase HPLC. Available from: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • Journal of Chemistry. SPECTRAL IDENTIFICATION AND HPLC QUANTIFICATION OF BENZOIC ACID FROM NATURAL JUICES. Available from: [Link]

  • Element. HPLC Column Selection. Available from: [Link]

  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available from: [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Available from: [Link]

  • WebQC. 3,4,5-trimethoxybenzoic acid. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: [Link]

Sources

Method

Application Note: High-Purity Isolation of 2,3,5-Trimethoxybenzoic Acid

Introduction: The Imperative for Purity 2,3,5-Trimethoxybenzoic acid (CAS No. 36873-96-8) is a polysubstituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and advanced organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity

2,3,5-Trimethoxybenzoic acid (CAS No. 36873-96-8) is a polysubstituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its unique arrangement of methoxy groups and the reactive carboxylic acid handle make it a versatile building block for complex molecular architectures and active pharmaceutical ingredients (APIs).[1] For these applications, the purity of the starting material is not merely a recommendation but a critical determinant of reaction yield, reproducibility, and the impurity profile of the final product. Commercially available grades often have a minimum purity of 97%, which may be insufficient for sensitive downstream applications.[1]

Synthetic routes to trimethoxybenzoic acid isomers often start from precursors like pyrogallic acid and involve sequential methylation, halogenation, cyanation, and hydrolysis steps.[2][3] Consequently, crude 2,3,5-trimethoxybenzoic acid can be contaminated with a variety of process-related impurities, including:

  • Partially Methylated Intermediates: Such as various dimethoxy- or monomethoxy-hydroxybenzoic acids.

  • Unreacted Starting Materials: Residual hydroxylated precursors.

  • Isomeric Byproducts: Other trimethoxybenzoic acid isomers formed due to non-regioselective reactions.

  • Reagents and Solvents: Residual chemicals from the synthesis and workup.

This guide provides detailed, validated protocols for three distinct and scalable purification techniques: Recrystallization, Acid-Base Extraction, and Flash Column Chromatography. The selection of a method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale.

Physicochemical Profile & Purification Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. The key features of trimethoxybenzoic acid isomers that we can exploit are the acidic nature of the carboxyl group and their differential solubility.

PropertyValue / DescriptionRationale for Purification
Chemical Formula C₁₀H₁₂O₅-
Molecular Weight 212.20 g/mol Consistent across isomers.[4]
Appearance White to off-white crystalline solidColor suggests the presence of chromophoric impurities.
Melting Point (°C) Data for 2,3,5-isomer not readily available. • 2,3,4-isomer: 99-102 °C[4] • 3,4,5-isomer: 168-173 °C[5]A sharp, narrow melting point range is a key indicator of high purity.[6]
pKa ~4.0 (Estimated for carboxylic acid)The acidity is central to the acid-base extraction method.
Solubility Data for 2,3,5-isomer not readily available. • 3,4,5-isomer: Very soluble in ethanol, diethyl ether, and chloroform.Differential solubility in various solvents at different temperatures is the basis for recrystallization.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle that the solubility of a substance in a solvent increases with temperature.[7] By dissolving the crude material in a minimal amount of a hot, appropriate solvent and allowing it to cool slowly, the target compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[8][9]

Causality & Solvent Selection

The ideal solvent will dissolve a large amount of the 2,3,5-trimethoxybenzoic acid at its boiling point but very little at low temperatures (e.g., 0-4 °C).[6] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration). A solvent screening is the first essential step.

Experimental Protocol: Solvent Screening & Recrystallization
  • Solvent Screening:

    • Place ~50 mg of crude material into each of several test tubes.

    • Add a potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) dropwise at room temperature. A good candidate will not dissolve the solid readily.

    • Heat the tubes that showed poor room-temperature solubility. A good candidate will now fully dissolve the solid.

    • Cool the dissolved solutions in an ice bath. The solvent that yields a high quantity of crystalline precipitate is a strong candidate.

  • Dissolution: Place the crude 2,3,5-trimethoxybenzoic acid (e.g., 5.0 g) into an Erlenmeyer flask. Add the chosen solvent (e.g., aqueous ethanol) in small portions while heating the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.[8]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Visualization: Recrystallization Workflow

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude Crude Material in Flask add_solvent Add Minimal Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filt Hot Filtration (Optional) dissolved->hot_filt if insoluble impurities cool Slow Cooling to RT dissolved->cool hot_filt->cool chill Ice Bath Chilling cool->chill vac_filt Vacuum Filtration chill->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Vacuum Drying wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for purification by recrystallization.

Method 2: Acid-Base Extraction

This classic and highly effective technique leverages the acidic proton of the carboxylic acid. By treating an organic solution of the crude material with an aqueous base, the neutral, organic-soluble 2,3,5-trimethoxybenzoic acid is converted into its corresponding carboxylate salt, which is ionic and thus highly soluble in water.[10][11] Neutral impurities remain in the organic layer and are easily separated.

Causality & Reagent Selection

The key reaction is the deprotonation of the carboxylic acid: R-COOH (organic soluble) + NaHCO₃ (aq) → R-COO⁻Na⁺ (water soluble) + H₂O + CO₂

A weak base like sodium bicarbonate (NaHCO₃) is preferred over a strong base like sodium hydroxide (NaOH). This provides selectivity, as NaHCO₃ is generally not basic enough to deprotonate less acidic functional groups like phenols, which may be present as impurities. The subsequent addition of a strong acid (e.g., HCl) reverses the process, re-protonating the carboxylate to precipitate the purified, neutral carboxylic acid.[11]

Experimental Protocol
  • Dissolution: Dissolve the crude 2,3,5-trimethoxybenzoic acid (e.g., 5.0 g) in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (~100 mL).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 2,3,5-trimethoxybenzoate salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Extract the organic layer two more times with fresh portions of saturated NaHCO₃ solution, combining all aqueous extracts. This ensures complete recovery of the acid. The organic layer, now containing neutral impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ~2), checked with litmus paper. A white precipitate of the purified 2,3,5-trimethoxybenzoic acid will form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Visualization: Acid-Base Extraction Logic

G cluster_extraction Extraction Step cluster_phases Phase Separation cluster_isolation Isolation Step start Crude Mixture (Target Acid + Neutral Impurities) in Organic Solvent add_base Add aq. NaHCO₃ Shake & Vent start->add_base sep_funnel Separatory Funnel (Two Phases) add_base->sep_funnel aq_phase Aqueous Phase: Water-Soluble Salt (R-COO⁻Na⁺) sep_funnel->aq_phase org_phase Organic Phase: Neutral Impurities sep_funnel->org_phase add_acid Add aq. HCl to Aqueous Phase aq_phase->add_acid precipitate Precipitation of Pure Acid (R-COOH) add_acid->precipitate filtration Filter & Dry precipitate->filtration final Pure 2,3,5-Trimethoxybenzoic Acid filtration->final

Caption: Separation logic for the acid-base extraction workflow.

Method 3: Flash Column Chromatography

For the highest purity or for separating the target acid from impurities with similar solubility or acidity (e.g., other benzoic acid derivatives), flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and solubility in a liquid mobile phase that flows through it.[12]

Causality & Phase Selection

Silica gel is a polar adsorbent. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar mobile phase. Polar compounds, like carboxylic acids, interact strongly with the polar Si-OH groups on the silica surface and require a more polar mobile phase to be eluted. For acidic analytes, peak tailing can be a problem due to strong, non-ideal interactions. This is effectively suppressed by adding a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to the mobile phase.[13]

Experimental Protocol
  • TLC Analysis: First, determine an appropriate mobile phase using Thin-Layer Chromatography (TLC). A good solvent system (e.g., Hexane:Ethyl Acetate with 1% Acetic Acid) should give the target compound an Rf value of ~0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and use gentle air pressure to pack a uniform, crack-free bed. Top with a thin layer of sand.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. It is often better to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound, add silica, evaporate the solvent to a free-flowing powder, and carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Start with the solvent system determined by TLC. If separating a complex mixture, a solvent gradient may be used, gradually increasing the polarity of the mobile phase (e.g., from 20% to 50% ethyl acetate in hexane).[12]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis & Pooling: Spot aliquots from each fraction onto a TLC plate to identify which fractions contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly purified 2,3,5-trimethoxybenzoic acid.

Visualization: Chromatography Workflow

G cluster_prep Preparation cluster_run Separation cluster_analysis Analysis & Isolation tlc TLC Analysis for Solvent System pack Pack Silica Column tlc->pack load Dry Load Sample pack->load elute Elute with Mobile Phase (Solvent Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Rotary Evaporation pool->evap pure Highest Purity Product evap->pure

Caption: Workflow for purification by flash column chromatography.

Summary and Purity Verification

TechniquePrinciplePrimary ApplicationSpeedScalability
Recrystallization Differential SolubilityRemoving impurities with different solubility profiles. Good for significant purity upgrades (>80% to >99%).MediumExcellent
Acid-Base Extraction Acidity (pKa)Removing neutral or basic impurities. Excellent for initial cleanup of very crude material.FastExcellent
Flash Chromatography Polarity / AdsorptionSeparating closely related compounds (e.g., isomers) or achieving the highest possible purity (>99.5%).SlowFair to Good

Final purity should always be confirmed analytically:

  • Melting Point: A pure compound will exhibit a sharp melting point with a narrow range (< 2 °C).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, showing the area percent of the main peak versus impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities if their signals are detectable.

References

  • Leveraging 2,3,5-Trimethoxybenzoic Acid for Advanced Organic Chemistry Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
  • Understanding 2,3,4-Trimethoxybenzoic Acid: Properties and Applications. (n.d.).
  • Preparation method of 2,3,4-trimethoxybenzoic acid. (2013).
  • 2,3,4-Trimethoxybenzoic acid >= 98. (n.d.). Sigma-Aldrich.
  • Method for preparing benzoic acid derivatives through novel synthetic intermediates. (n.d.).
  • The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid. (n.d.).
  • Properties of substance: 3,4,5-trimethoxybenzoic acid. (n.d.). ChemDB.
  • Kreuchunas, A. (1956). The Preparation of 2,3,5-Trihydroxybenzoic Acid. Journal of Organic Chemistry.
  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Karasova, G., et al. (2025). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.
  • Purifying ionic compounds by flash column chrom
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors. (2022). MDPI.
  • 3,4,5-Trimethoxybenzoic Acid. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Acid-Base Extraction of Benzil and Benzoic Acid. (2020). YouTube.
  • The Extraction of Benzoic Acid from a Mixture. (n.d.).
  • Chromatographic separations of arom
  • New synthesis process for 2,3,4-trimethoxybenzoic acid. (2025).
  • Recrystallization of Benzoic Acid. (n.d.).
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.
  • 2,4,5-Trimethoxybenzoic Acid - Uses, DMF, Dossier, etc. (n.d.). PharmaCompass.
  • Column chrom
  • Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
  • Chromatography - polarities. (2017). Sciencemadness Discussion Board.
  • Recrystallis

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

structural confirmation of synthesized 2,3,5-trimethoxybenzoic acid

Publish Comparison Guide: Structural Confirmation of Synthesized 2,3,5-Trimethoxybenzoic Acid Executive Summary: The Isomer Challenge In the synthesis of polymethoxylated benzoic acids—critical intermediates for pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Structural Confirmation of Synthesized 2,3,5-Trimethoxybenzoic Acid

Executive Summary: The Isomer Challenge

In the synthesis of polymethoxylated benzoic acids—critical intermediates for pharmaceutical pharmacophores (e.g., antispasmodics, reserpine analogs)—regioselectivity is the primary failure mode. The target molecule, 2,3,5-trimethoxybenzoic acid (2,3,5-TMBA) , is frequently synthesized via oxidation of 2,3,5-trimethoxybenzaldehyde or methylation of orthovanillin derivatives.

However, thermodynamic and kinetic competing pathways often yield regioisomers such as 3,4,5-trimethoxybenzoic acid (Eudesmic acid) or 2,3,4-trimethoxybenzoic acid. Because these isomers share identical molecular weights (212.20 g/mol ) and similar polarity, standard LC-MS analysis is often insufficient for definitive structural confirmation.

This guide objectively compares the analytical performance of specific structural elucidation methods, establishing a self-validating protocol to distinguish 2,3,5-TMBA from its "alternatives" (critical impurities/isomers).

Comparative Analysis of Structural Alternatives

The following table summarizes the physicochemical "fingerprints" of the target product versus its most common isomeric contaminants.

Table 1: Physicochemical & Spectroscopic Profile of Trimethoxybenzoic Acid Isomers

FeatureTarget: 2,3,5-TMBA Alt 1: 3,4,5-TMBA Alt 2: 2,3,4-TMBA Alt 3: 2,4,5-TMBA
CAS No. 36873-96-8118-41-2573-11-5490-64-2
Melting Point 105°C 168–172°C99–102°C143–145°C
Aromatic Protons 2 (at C4, C6)2 (at C2, C6)2 (at C5, C6)2 (at C3, C6)
Proton Relationship Meta (1,3-relationship)Equivalent (Symmetry)Ortho (1,2-relationship)Para (1,4-relationship)
1H NMR Splitting Doublets (d) Singlet (s) Doublets (d) Singlets (s)
Coupling Constant (

)

Hz
N/A

Hz

Hz (Para)

Critical Insight: The melting point of 2,3,5-TMBA (105°C) is significantly lower than the highly symmetric 3,4,5-isomer (170°C). This physical property serves as a rapid "Go/No-Go" checkpoint before expensive spectral analysis.

Protocol 1: 1H NMR Spectroscopy (The Gold Standard)

Objective: To definitively confirm the 2,3,5-substitution pattern by analyzing spin-spin coupling (splitting patterns) of the aromatic protons.

Mechanism of Action (Causality)

The substitution pattern dictates the magnetic environment of the remaining aromatic protons.

  • In 2,3,5-TMBA: The protons are located at positions 4 and 6.[1] They are separated by one carbon (meta-position). In aromatic rings, meta-coupling (

    
    ) is distinctively small (2–3 Hz).
    
  • In 2,3,4-TMBA: The protons are at 5 and 6 (neighbors).[2] Ortho-coupling (

    
    ) is strong (8–9 Hz).
    
  • In 3,4,5-TMBA: The molecule has a

    
     axis of symmetry. Protons at 2 and 6 are chemically equivalent, appearing as a single peak (Singlet).
    
Experimental Workflow
  • Sample Prep: Dissolve 10 mg of synthesized product in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Acquisition: Standard proton sequence (16 scans,

    
     = 1.0s).
    
  • Processing: Phase correction and baseline adjustment are critical to resolve small meta-couplings.

Data Interpretation Guide
  • Pass Criteria (2,3,5-TMBA): Look for two distinct signals in the aromatic region (approx. 6.5–7.5 ppm). Both must be doublets with a coupling constant (

    
    ) of ~2.5 Hz .
    
  • Fail Criteria (Isomer Contamination):

    • Single sharp peak (indicates 3,4,5-symmetry).

    • Doublets with wide splitting (

      
       Hz, indicates 2,3,4-isomer).
      
    • Two singlets (indicates 2,4,5-isomer where para-coupling is negligible).

Protocol 2: Self-Validating Logic Tree

The following diagram illustrates the decision logic for confirming the structure. This workflow minimizes analytical cost by prioritizing physical properties and NMR splitting.

StructuralConfirmation Start Synthesized Product (White/Off-White Solid) MP_Check Step 1: Melting Point Analysis Start->MP_Check MP_High MP > 160°C MP_Check->MP_High High MP MP_Med MP 140-150°C MP_Check->MP_Med Med MP MP_Low MP ~99-105°C MP_Check->MP_Low Target Range Result_345 ID: 3,4,5-TMBA (Incorrect Isomer) MP_High->Result_345 Likely 3,4,5 Result_245 ID: 2,4,5-TMBA (Incorrect Isomer) MP_Med->Result_245 Likely 2,4,5 NMR_Check Step 2: 1H NMR (Aromatic Region) MP_Low->NMR_Check Proceed to NMR Singlet Signal: Singlet (2H) NMR_Check->Singlet Symmetry Doublet_Large Signal: 2 Doublets (J = 8-9 Hz) NMR_Check->Doublet_Large Ortho Coupling Doublet_Small Signal: 2 Doublets (J = 2-3 Hz) NMR_Check->Doublet_Small Meta Coupling NMR_Check->Result_245 2 Singlets (Para) Singlet->Result_345 Result_234 ID: 2,3,4-TMBA (Incorrect Isomer) Doublet_Large->Result_234 Result_235 CONFIRMED: 2,3,5-TMBA Doublet_Small->Result_235

Figure 1: Decision matrix for the structural confirmation of 2,3,5-trimethoxybenzoic acid based on MP and NMR coupling constants.

Supporting Experimental Data (IR & MS)

While NMR is definitive for regiochemistry, IR and Mass Spectrometry provide supporting evidence for functional group identity.

  • Mass Spectrometry (LC-MS/ESI-):

    • Expected [M-H]⁻: 211.06 m/z.

    • Note: All isomers will show this mass. MS is useful only for purity (checking for mono- or di-methoxy impurities), not for isomer differentiation.

  • FT-IR Spectroscopy:

    • Carbonyl Stretch (C=O): Look for a strong band at 1680–1700 cm⁻¹ (Carboxylic acid dimer).

    • OH Stretch: Broad band at 2500–3000 cm⁻¹ .

    • C-O Stretch: Strong bands at 1100–1300 cm⁻¹ (Methoxy groups).

    • Differentiation: The "Fingerprint Region" (<1500 cm⁻¹) will differ between isomers, but requires a reference standard for overlay. NMR remains the superior method for ab initio confirmation.

Conclusion

For the structural confirmation of 2,3,5-trimethoxybenzoic acid , reliance on Mass Spectrometry alone is a critical risk due to the prevalence of isobaric isomers.

  • Superior Method: 1H NMR is the only standalone technique capable of validating the structure via the unique meta-coupling (

    
     Hz)  of the H4 and H6 protons.
    
  • Rapid Screen: A melting point check (Target: ~105°C ) provides an immediate distinction from the commercially dominant 3,4,5-isomer (MP: ~170°C).

References

  • American Chemical Society (ACS) Publications. Synthesis of 2,3,5- and 2,3,6-Trimethoxybenzoic Acids. (Confirming MP ~105°C for the 2,3,5-isomer).

  • ChemScene. Product Data: 2,3,5-Trimethoxybenzoic acid (CAS 36873-96-8). [3]

  • Royal Society of Chemistry (RSC). NMR Spectra of Benzoic Acid Derivatives (Comparative Data for 3,4,5-Isomer).

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • BenchChem. Comparative Analysis of Trimethoxybenzoic Acid Isomers.

Sources

Comparative

Comparative Purity Assessment Guide: Commercial 2,3,5-Trimethoxybenzoic Acid

This guide outlines a rigorous technical framework for assessing the purity of commercially available 2,3,5-Trimethoxybenzoic Acid (2,3,5-TMBA) , a critical intermediate in the synthesis of functional dyspepsia therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for assessing the purity of commercially available 2,3,5-Trimethoxybenzoic Acid (2,3,5-TMBA) , a critical intermediate in the synthesis of functional dyspepsia therapeutics like Acotiamide .[1]

Unlike its common isomer (3,4,5-trimethoxybenzoic acid), the 2,3,5-isomer (CAS: 36873-96-8) presents unique purification challenges due to the high probability of regioisomeric contamination during the methylation of gallic acid derivatives or oxidation of benzaldehydes.[1][2]

[1][2]

Executive Summary & Application Context

2,3,5-Trimethoxybenzoic Acid is a structural isomer of the widely used gallic acid trimethyl ether.[1] Its primary industrial application is as a key building block for Acotiamide Hydrochloride .[1]

  • Critical Quality Attribute (CQA): Regioisomeric purity.

  • The Risk: Commercial "98%" purity grades often quantify total trimethoxybenzoic acid content but fail to resolve the 2,4,5- and 2,3,4- isomers.[1] These isomers possess different reactivity profiles and can lead to difficult-to-remove impurities in downstream API synthesis.[1][2]

Commercial Grade Comparison

The following table summarizes the typical profiles of commercially available grades based on industrial screening data.

FeatureStandard Synthesis Grade High-Purity / Pharma Grade Risk Factor
Purity (HPLC) ≥ 95.0%≥ 98.5%Low purity affects yield stoichiometry.[1][2]
Isomeric Purity Often unspecified< 0.5% IsomersHigh: 2,4,5-isomer is a common co-contaminant.[1][2]
Main Impurities Dimethoxybenzoic acids (incomplete methylation)Trace solvent / catalystIncomplete methylation leads to side-reactions.[1][2]
Appearance Off-white / Beige powderWhite crystalline powderColor indicates oxidation products (quinones).[1][2]
Cost Index 1.0x3.5x - 5.0xHigher cost reflects isomer separation effort.[1][2]

Impurity Origin & Profiling

To accurately assess purity, one must understand the synthetic origin of the impurities.[1] The synthesis typically involves the methylation of polyhydroxybenzoic acids or the oxidation of aldehydes.[1]

Diagram 1: Impurity Genesis Pathway

This diagram illustrates how specific impurities arise during the synthesis of 2,3,5-TMBA.[1]

ImpurityPathway Start Precursor (e.g., 2-Hydroxy-3,5-dimethoxybenzoic acid) Product TARGET: 2,3,5-TMBA Start->Product Methylation Impurity1 Impurity A: 2,3-Dimethoxy-5-hydroxybenzoic acid (Incomplete Methylation) Start->Impurity1 Partial Rxn Impurity2 Impurity B: 2,4,5-TMBA (Regioisomer from starting material) Start->Impurity2 Isomer Contamination Reagent Methylating Agent (DMS / MeI) Reagent->Product Impurity3 Impurity C: Over-oxidation byproducts (Quinones) Product->Impurity3 Air Oxidation

Figure 1: Synthetic pathway highlighting the origin of critical impurities (incomplete methylation and regioisomerism).[1][2]

Analytical Protocols (Self-Validating Systems)

Standard C18 HPLC methods often fail to resolve the 2,3,5-isomer from the 2,4,5-isomer due to their identical hydrophobicity.[1] The following protocols use orthogonal selectivity to ensure true purity assessment.

Protocol A: Isomer-Resolving HPLC (The Gold Standard)

This method utilizes a Phenyl-Hexyl column, which interacts with the pi-electrons of the benzene ring, offering superior selectivity for positional isomers compared to standard C18.[1][2]

  • Objective: Quantify 2,3,5-TMBA and separate it from 2,4,5- and 3,4,5- isomers.

  • Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex PFP, 4.6 x 150 mm, 2.6 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile.[1][3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)[1][2]

    • 2-15 min: 5% → 30% B (Shallow gradient is critical for isomer separation)[1][2]

    • 15-20 min: 30% → 90% B (Wash)[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).[1]

  • Validation Check:

    • Inject a "Spike Solution" containing 2,3,5-TMBA and 2,4,5-TMBA (1:1).[1][2]

    • Requirement: Resolution (Rs) > 1.5. If peaks overlap, lower the gradient slope or temperature (to 25°C).[1]

Protocol B: Rapid Orthogonal Purity Check (1H-NMR)

NMR is the ultimate truth for distinguishing isomers that might co-elute in HPLC.[1][2]

  • Solvent: DMSO-d6.

  • Key Diagnostic Signals (Aromatic Region 6.5 - 7.5 ppm):

    • 2,3,5-TMBA: Shows two doublets (meta-coupling, J ≈ 3 Hz) corresponding to protons at C4 and C6.[1][2]

    • 3,4,5-TMBA: Shows a single singlet (2 equivalent protons).[1]

    • 2,4,5-TMBA: Shows two singlets (para protons, no coupling).[1]

  • Validation: If you see a singlet or para-singlets in the aromatic region, your sample is contaminated with isomers.[1]

Analytical Workflow Decision Tree

Use this logic flow to determine if a commercial batch is suitable for pharmaceutical development.

Workflow Sample Commercial Sample (2,3,5-TMBA) NMR Step 1: 1H-NMR (DMSO-d6) Check Aromatic Region Sample->NMR Check1 Are there Singlets? NMR->Check1 Reject1 REJECT: Isomer Contamination (Likely 3,4,5- or 2,4,5-) Check1->Reject1 Yes Pass1 PASS: Only Meta-Doublets Check1->Pass1 No HPLC Step 2: PFP/Phenyl-Hexyl HPLC (Purity Assay) Pass1->HPLC Check2 Purity > 98.5%? HPLC->Check2 Approve APPROVE for Synthesis Check2->Approve Yes Recryst Reprocess: Recrystallize (EtOH/Water) Check2->Recryst No

Figure 2: Decision tree for accepting or rejecting commercial lots based on orthogonal data.

References

  • Acotiamide Synthesis & Intermediates

    • Patent: "Process for the preparation of Acotiamide and its intermediates." (2015).[1][4] Describes the use of 2,3,5-trimethoxybenzoic acid as the starting material and the criticality of removing the 2,4,5-isomer.[1][5]

    • [2]

  • Isomer Separation Methodologies

    • Application Note: "Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2." Waters Corporation.[1] Demonstrates the difficulty of separating positional isomers and the utility of alternative stationary phases.

    • [2]

  • Compound Data & Safety

    • PubChem:[1][2] 2,3,5-Trimethoxybenzoic Acid (CAS 36873-96-8).[1][2][6][7][8][9][10]

    • [2]

Sources

Validation

A Comparative Spectroscopic Guide to 2,3,5-, 2,4,5-, and 3,4,5-Trimethoxybenzoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of isomeric compounds are paramount. The trimethoxybenzoic acids, with their shared molecular formul...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and differentiation of isomeric compounds are paramount. The trimethoxybenzoic acids, with their shared molecular formula but distinct substitution patterns, present a classic analytical challenge. This guide provides an in-depth spectroscopic comparison of three key isomers: 2,3,5-trimethoxybenzoic acid, 2,4,5-trimethoxybenzoic acid, and 3,4,5-trimethoxybenzoic acid. Understanding their unique spectral fingerprints across various analytical techniques is crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships in drug discovery.

This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure and spectroscopic output. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers in the field.

Structural Isomers and Their Significance

The positioning of the three methoxy (-OCH₃) groups on the benzoic acid framework dramatically influences the electronic environment of the molecule. This, in turn, dictates the molecule's interaction with electromagnetic radiation, giving rise to unique spectra in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as distinct fragmentation patterns in Mass Spectrometry (MS). The accurate differentiation of these isomers is critical as they can exhibit varied biological activities and serve as precursors to different active pharmaceutical ingredients (APIs). For instance, 2,4,5-trimethoxybenzoic acid is a known intermediate in the synthesis of the gastroprokinetic agent Acotiamide.

Comparative Spectroscopic Analysis

A comprehensive spectroscopic analysis is essential for the unambiguous identification of each isomer. The following sections detail the expected and observed spectral characteristics for each compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons and carbons are highly sensitive to the electronic effects of the methoxy and carboxylic acid groups.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear distinction between the isomers based on the number of signals and their splitting patterns.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers.

Table 1: Comparative ¹H and ¹³C NMR Data (in DMSO-d₆)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2,3,5-Trimethoxybenzoic Acid No experimental data found in the searched resources.No experimental data found in the searched resources.
2,4,5-Trimethoxybenzoic Acid No experimental data found in the searched resources.No experimental data found in the searched resources.
3,4,5-Trimethoxybenzoic Acid 12.95 (s, 1H, COOH), 7.25 (s, 2H, Ar-H), 3.84 (s, 6H, 3,5-OCH₃), 3.74 (s, 3H, 4-OCH₃)[1]167.40 (C=O), 153.11 (C3, C5), 141.81 (C4), 126.38 (C1), 106.98 (C2, C6), 60.55 (C4-OCH₃), 56.35 (C3, C5-OCH₃)[1][2]

Note: The absence of readily available experimental data for 2,3,5- and 2,4,5-trimethoxybenzoic acid in the searched public databases and literature highlights a gap in the accessible scientific record. Researchers synthesizing or working with these compounds are encouraged to publish their characterization data to benefit the wider scientific community.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The key vibrational modes to consider for these isomers are the O-H stretch of the carboxylic acid, the C=O stretch, the C-O stretches of the methoxy groups, and the aromatic C-H and C=C vibrations.

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Functional Group2,3,5-Trimethoxybenzoic Acid2,4,5-Trimethoxybenzoic Acid3,4,5-Trimethoxybenzoic Acid
O-H (Carboxylic Acid)Data not availableData not availableBroad, ~3000-2500
C=O (Carboxylic Acid)Data not availableData not available~1684[3]
C-O (Aryl Ether)Data not availableData not available~1250-1000
C-H (Aromatic)Data not availableData not available~3100-3000

The exact positions of the C-O stretching bands and the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (below 1500 cm⁻¹) are expected to be unique for each isomer due to the different substitution patterns.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) are influenced by the extent of conjugation and the electronic effects of the substituents. The methoxy groups, being electron-donating, and the carboxylic acid group, being electron-withdrawing, will affect the energy of the π → π* transitions in the benzene ring.

Table 3: Expected UV-Vis Absorption Maxima (λmax)

Compoundλmax (nm)
2,3,5-Trimethoxybenzoic Acid Data not available
2,4,5-Trimethoxybenzoic Acid Data not available
3,4,5-Trimethoxybenzoic Acid Expected around 260-280 nm

Note: While specific experimental data for the trimethoxybenzoic acids were not found in the initial searches, benzoic acid itself exhibits absorption bands around 230 nm and 270-280 nm. The substitution with multiple methoxy groups is expected to cause a bathochromic (red) shift in these absorptions.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. All three isomers have the same molecular weight (212.20 g/mol ), so differentiation must be based on their fragmentation patterns. The molecular ion peak (M⁺) should be observed at m/z 212.

Key fragmentation pathways are expected to involve the loss of a methyl group (-CH₃) from a methoxy substituent (M-15), the loss of a methoxy group (-OCH₃) (M-31), and the loss of the carboxylic acid group (-COOH) (M-45). The relative intensities of these fragment ions will likely differ between the isomers due to the varying stability of the resulting carbocations, influenced by the positions of the remaining methoxy groups.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

NMR Sample Preparation

Caption: Workflow for NMR sample preparation.

Detailed Steps:

  • Accurately weigh 5-10 mg of the trimethoxybenzoic acid isomer.

  • Transfer the solid to a small, clean, and dry glass vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary.

  • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and carefully wipe the outside of the tube.

  • Insert the NMR tube into a spinner turbine, ensuring the correct depth.

  • Place the sample in the NMR spectrometer for analysis.

FTIR Sample Preparation (KBr Pellet)

Caption: Workflow for FTIR sample preparation using a KBr pellet.

Detailed Steps:

  • Thoroughly grind 1-2 mg of the trimethoxybenzoic acid isomer with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet press die.

  • Briefly apply a vacuum to the die to remove any adsorbed moisture.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Acquire the infrared spectrum.

UV-Vis Sample Preparation

Caption: Workflow for UV-Vis sample preparation.

Detailed Steps:

  • Prepare a stock solution of the trimethoxybenzoic acid isomer of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Dilute the stock solution to a concentration that will give an absorbance reading between 0.1 and 1.0 AU (typically in the µg/mL range).

  • Rinse a quartz cuvette with the solvent, then with the sample solution.

  • Fill the cuvette with the sample solution and place it in the sample holder of the UV-Vis spectrophotometer. A cuvette filled with the pure solvent should be used as a blank.

  • Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (Direct Infusion EI-MS)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Detailed Steps:

  • Dissolve a small amount of the trimethoxybenzoic acid isomer in a volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the ion source of the mass spectrometer, either via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic differentiation of 2,3,5-, 2,4,5-, and 3,4,5-trimethoxybenzoic acid is a critical analytical task that relies on the careful application and interpretation of multiple techniques. While ¹H NMR spectroscopy offers the most definitive means of distinguishing these isomers through their unique aromatic proton signals, a combination of FTIR, UV-Vis, and Mass Spectrometry provides a comprehensive and robust characterization. The lack of readily available public data for the 2,3,5- and 2,4,5-isomers underscores the importance of data sharing within the scientific community. The protocols outlined in this guide provide a standardized framework for obtaining high-quality, reproducible spectroscopic data, empowering researchers to confidently identify and utilize these important chemical building blocks.

References

  • MDPI. (2022). Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. 1. FTIR Spectra of 3,4,5-trimethoxybenzoic acid (1). Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 4, 2026, from [Link]

  • Vihita Bio. (n.d.). 2,4,5-Trimethoxybenzoic Acid Manufacturer in India. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3,4,5-Trimethoxybenzoic Acid. Retrieved February 4, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved February 4, 2026, from [Link]

  • Pharmaguideline. (n.d.). SOP for Calibration of FT-IR Spectrometer. Retrieved February 4, 2026, from [Link]

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons. Retrieved February 4, 2026, from [Link]

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Comparative

A Comparative Guide to the Efficacy of 2,3,5-Trimethoxybenzoic Acid Derivatives and Other Bioactive Compounds

Introduction: The Versatile Scaffold of Trimethoxybenzoic Acid In the landscape of medicinal chemistry, the trimethoxybenzoic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Trimethoxybenzoic Acid

In the landscape of medicinal chemistry, the trimethoxybenzoic acid scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with diverse and potent biological activities. The specific arrangement of the three methoxy groups on the benzoic acid core profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth comparative analysis of the efficacy of 2,3,5-trimethoxybenzoic acid derivatives against other relevant compounds, including its positional isomers and established therapeutic agents. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data, and provide detailed protocols for their evaluation.

The varied biological activities of trimethoxybenzoic acid isomers, which range from antimicrobial to anti-inflammatory and anticancer effects, are intricately linked to the specific arrangement of the three methoxy groups on the benzoic acid core[1]. This guide will explore the nuances of these structure-activity relationships, offering researchers and drug development professionals a comprehensive resource to inform their work.

Comparative Efficacy Analysis

Anticancer Activity: A Focus on Tubulin Polymerization Inhibition

A significant area of investigation for trimethoxybenzoyl derivatives is their potent anticancer activity, often attributed to their ability to inhibit tubulin polymerization.[2] By disrupting microtubule dynamics, a critical process for cell division, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

While extensive research has been conducted on 3,4,5-trimethoxybenzoyl derivatives as tubulin inhibitors,[2] data on the 2,3,5-isomer is emerging. A notable example is a derivative of 2'-hydroxy-2,3,5'-trimethoxychalcone, which, when conjugated with aspirin and formulated into nanoparticles, has demonstrated significant anticancer effects.[3]

Table 1: Comparative Cytotoxicity of a 2,3,5-Trimethoxybenzoic Acid Derivative and Standard Anticancer Agents

Compound/DrugCancer Cell LineIC50 (µM)Reference
Aspirin-conjugated 2'-hydroxy-2,3,5'-trimethoxychalcone nanoparticlesHeLa4.172[3]
CisplatinVarious~1-10
DoxorubicinVarious~0.01-1

The data suggests that derivatives of 2,3,5-trimethoxybenzoic acid are promising candidates for anticancer drug development. Further studies exploring a wider range of derivatives and cancer cell lines are warranted to fully elucidate their potential. The mechanism of action for many of these compounds involves the disruption of microtubule formation, leading to cell cycle arrest, typically at the G2/M phase.[4]

Anti-inflammatory Properties: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a critical area of research.[5] Trimethoxybenzoic acid derivatives have shown considerable promise in this arena, with different isomers exhibiting distinct mechanisms of action.

Derivatives of 2,4,5-trimethoxybenzoic acid have been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB and STAT signaling pathways, which are crucial mediators of inflammation.[1] In contrast, derivatives of 3,4,5-trimethoxybenzoic acid have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[1] In fact, conjugating 3,4,5-trimethoxybenzyl alcohol with NSAIDs like ibuprofen and ketoprofen has been shown to enhance their anti-inflammatory effects.[6][7]

While specific data on the anti-inflammatory activity of 2,3,5-trimethoxybenzoic acid derivatives is limited in the reviewed literature, the known activities of its isomers suggest that this scaffold is a promising starting point for the development of novel anti-inflammatory agents.

Table 2: Comparative Anti-inflammatory Activity of Trimethoxybenzyl Derivatives and Standard NSAIDs

CompoundAssayResultReference
Ibuprofen-3,4,5-trimethoxybenzyl ester conjugateCarrageenan-induced rat paw edema67% reduction in edema[6][7]
Ketoprofen-3,4,5-trimethoxybenzyl ester conjugateCarrageenan-induced rat paw edema91% reduction in edema[6][7]
IbuprofenCarrageenan-induced rat paw edema36% reduction in edema[6][7]
KetoprofenCarrageenan-induced rat paw edema47% reduction in edema[6][7]
Antimicrobial Activity: Overcoming Drug Resistance through Efflux Pump Inhibition

The rise of antibiotic resistance is a global health crisis, necessitating the development of new strategies to combat bacterial infections.[8] One such strategy is the inhibition of bacterial efflux pumps, which are membrane proteins that expel antibiotics from the bacterial cell, conferring resistance.[9]

Several trimethoxybenzoic acid derivatives have been identified as potential efflux pump inhibitors (EPIs).[8][9] In a study investigating a series of these derivatives, compounds 5 , 6 , and 10 showed notable activity. Specifically, derivatives 5 and 6 were able to inhibit efflux pumps in a mutant strain of Salmonella enterica, while derivative 6 also inhibited efflux pumps in Staphylococcus aureus.[10] Derivative 10 exhibited direct antibacterial activity against the strains tested.[10] The structure-activity relationships from this study highlighted the importance of the trimethoxybenzoyl moiety for efflux pump inhibitory activity.[8][10]

Table 3: Efflux Pump Inhibitory and Antibacterial Activity of Selected Trimethoxybenzoic Acid Derivatives

DerivativeActivityOrganism(s)Reference
5 Efflux Pump InhibitionSalmonella enterica serovar Typhimurium SL1344 (acrA inactivated mutant)[8][10]
6 Efflux Pump InhibitionS. enterica serovar Typhimurium SL1344 (acrA inactivated mutant), Staphylococcus aureus 272123[8][10]
10 Antibacterial ActivityStudied bacterial strains[8][10]
ReserpineEfflux Pump Inhibition (Control)Various[8]

Experimental Protocols and Methodologies

To ensure the scientific integrity and reproducibility of the findings presented, this section details the key experimental protocols used to evaluate the efficacy of trimethoxybenzoic acid derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[3]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 2,3,5-trimethoxybenzoic acid derivatives) and control drugs for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.[11]

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Step-by-Step Protocol:

  • Reagent Preparation: Reconstitute purified tubulin protein in a suitable buffer (e.g., G-PEM buffer).

  • Reaction Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin to each well.

  • Compound Addition: Add varying concentrations of the test compounds (e.g., trimethoxybenzoyl derivatives) and a known tubulin inhibitor (e.g., colchicine) or stabilizer (e.g., paclitaxel) as controls.

  • Initiation of Polymerization: Initiate polymerization by adding GTP to each well.

  • Monitoring Polymerization: Measure the change in absorbance at 340 nm every minute for one hour at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance values against time to generate polymerization curves. The IC50 for inhibition can be determined from the dose-response curves.

Anti-inflammatory Activity: NF-κB Translocation Assay

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.[5]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture suitable cells (e.g., macrophages) on coverslips in a multi-well plate. Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody specific for an NF-κB subunit (e.g., p65). Following washes, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a fluorescent dye like DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images to quantify the translocation of the NF-κB subunit from the cytoplasm to the nucleus in treated versus untreated cells. A reduction in nuclear translocation indicates inhibition of the NF-κB pathway.

Visualizing Molecular Mechanisms and Workflows

To provide a clearer understanding of the complex biological processes and experimental setups discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Cytoplasmic Signaling Cascade cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to DNA DNA NFkB->DNA Binds to Promoter Regions Genes Pro-inflammatory Gene Expression DNA->Genes Induces TMB 2,4,5-Trimethoxybenzoic Acid Derivative TMB->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a 2,4,5-trimethoxybenzoic acid derivative.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis start Seed Cells in 96-well Plate treat Add Test Compounds (e.g., TMB derivatives) start->treat add_mtt Add MTT Reagent treat->add_mtt incubate Incubate (2-4h) add_mtt->incubate solubilize Add Solubilizing Agent (e.g., DMSO) incubate->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate plot Plot Dose-Response Curve calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the efficacy of 2,3,5-trimethoxybenzoic acid derivatives and related compounds across several key therapeutic areas. The available data, though more extensive for the 2,4,5- and 3,4,5-isomers, strongly suggests that the 2,3,5-trimethoxybenzoyl scaffold is a valuable starting point for the design of novel anticancer, anti-inflammatory, and antimicrobial agents.

The anticancer potential of 2,3,5-trimethoxybenzoic acid derivatives as tubulin polymerization inhibitors is particularly noteworthy, and further exploration of this chemical space is highly encouraged. Similarly, a deeper investigation into the anti-inflammatory and efflux pump inhibitory activities of this specific isomer is needed to fully understand its therapeutic potential.

As researchers and drug development professionals, it is imperative that we continue to explore these versatile molecular architectures. The detailed experimental protocols and comparative data presented herein are intended to serve as a solid foundation for these future endeavors, ultimately contributing to the discovery of new and more effective medicines.

References

  • Potential anticancer effect of aspirin and 2′-hydroxy-2,3,5′-trimethoxychalcone-linked polymeric micelles against cervical cancer through apoptosis. National Institutes of Health. Available from: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. MDPI. Available from: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. National Institutes of Health. Available from: [Link]

  • In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Phcogj.com. Available from: [Link]

  • IC 50 values of samples showing anticancer activity against different cancer cell lines studied. ResearchGate. Available from: [Link]

  • Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. National Institutes of Health. Available from: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. National Institutes of Health. Available from: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available from: [Link]

  • Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. MDPI. Available from: [Link]

  • Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. National Institutes of Health. Available from: [Link]

  • IC50 values of anticancer drugs in PAECs Classification Drug IC50 [M]. ResearchGate. Available from: [Link]

  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. ResearchGate. Available from: [Link]

  • FLORE Repository istituzionale dell'Università degli Studi di Firenze. Available from: [Link]

  • Rohitukine inhibits NF-κB activation induced by LPS and other inflammatory agents. ResearchGate. Available from: [Link]

  • Accumulation of EB in the presence of trimethoxybenzoic acid... ResearchGate. Available from: [Link]

  • Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. Available from: [Link]

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. National Institutes of Health. Available from: [Link]

  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies. National Institutes of Health. Available from: [Link]

  • Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. PubMed. Available from: [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. National Institutes of Health. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,3,5-Trimethoxybenzoic Acid

Navigating the lifecycle of specialized chemical reagents demands a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of specialized chemical reagents demands a commitment to safety and environmental stewardship that extends beyond the laboratory bench. For researchers, scientists, and drug development professionals, the proper disposal of compounds like 2,3,5-trimethoxybenzoic acid is not merely a procedural task but a critical component of responsible research. This guide provides an in-depth, procedurally-focused directive on the safe and compliant disposal of 2,3,5-trimethoxybenzoic acid, grounding every recommendation in established safety protocols and regulatory standards.

Part 1: Core Directive: Hazard Profile and Immediate Safety Protocols

Understanding the inherent hazards of a chemical is the bedrock of its safe handling and disposal. 2,3,5-Trimethoxybenzoic acid, while a valuable building block in organic synthesis, possesses characteristics that necessitate careful management as a chemical waste stream.

According to its Safety Data Sheets (SDS), this compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2][3] Therefore, the primary directive is to always treat 2,3,5-trimethoxybenzoic acid and its empty containers as hazardous chemical waste. It must not be disposed of with household garbage or allowed to enter sewage systems.[4][5]

Hazard Profile and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is non-negotiable. The following table synthesizes data from multiple safety data sheets to provide clear guidance.

Hazard ClassificationGHS Precautionary StatementRequired Personal Protective Equipment (PPE)Causality and Rationale
Acute Toxicity, Oral (Category 4) P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]Standard laboratory attire (long pants, closed-toe shoes)Prevents accidental ingestion through contamination of food or drink.
Skin Irritation P280: Wear protective gloves.[2][6]Nitrile or other chemically resistant gloves. Lab coat.Prevents direct skin contact which can cause irritation. Contaminated clothing must be removed and washed before reuse.[7][8]
Serious Eye Irritation P280: Wear eye protection.[6]Safety glasses with side shields or a face shield.[8]Protects eyes from dust or splashes, which can cause serious irritation or damage.
Respiratory Irritation (potential) P261: Avoid breathing dust.[2][4]Use in a well-ventilated area or chemical fume hood.As a solid, it can form dust that may irritate the respiratory tract if inhaled.[3][8]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposal is that the waste must be managed by a licensed and approved waste disposal facility.[1][7][9][10] Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating the specific local, state, and federal regulations.[6][11]

Step 1: Waste Segregation and Collection
  • Do Not Mix: Keep 2,3,5-trimethoxybenzoic acid waste separate from other waste streams.[7] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

  • Use a Designated Container: Collect the waste in its original container or a designated, chemically compatible, and leak-proof hazardous waste container (e.g., a polyethylene container).[8][12] The container must be in good condition.

Step 2: Proper Labeling
  • Clarity is Key: The waste container must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2,3,5-Trimethoxybenzoic Acid"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started.

Step 3: On-Site Storage
  • Safe and Secure: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area designated for hazardous waste.[9][13][14]

  • Incompatibilities: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[13][14]

  • Limited Accumulation: Adhere to your institution's and local regulations regarding the maximum amount of hazardous waste that can be stored and the time limits for storage (e.g., 90 days).[15]

Step 4: Arranging for Disposal
  • Contact EHS: When the container is full or the storage time limit is approaching, contact your institution's EHS office or a licensed hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and the disposal contractor.

Part 3: Spill Management Protocol

Accidents require a prepared and swift response to mitigate risk.

  • Ensure Safety: Immediately alert others in the area. Ensure you are wearing the appropriate PPE as detailed in Part 1 before addressing the spill.

  • Prevent Dust Formation: Do not use dry sweeping methods that could aerosolize the powder.

  • Contain and Clean: Gently sweep up or shovel the spilled solid material and place it into a suitable, closed, and labeled container for disposal.[3][8][16]

  • Decontaminate: Once the solid is removed, decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, as per your institution's policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2,3,5-trimethoxybenzoic acid.

Caption: Disposal workflow for 2,3,5-trimethoxybenzoic acid.

Expert Insight: Advanced Disposal Methodologies

While laboratory personnel are responsible for segregation and safe temporary storage, the ultimate disposal is handled by specialized facilities. One common method for organic solids is incineration .[2][6] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[6] This high-temperature process ensures the complete destruction of the compound, while the scrubber system neutralizes potentially harmful combustion byproducts, preventing their release into the atmosphere. This technology underscores the importance of entrusting chemical waste to facilities with the proper engineering controls.

By adhering to these rigorous procedures, the scientific community can continue its vital work while upholding its profound responsibility to protect its members and the environment.

References

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  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Spectrum Chemical. (2018). Spectrum Chemical.
  • Safety Data Sheet - Cayman Chemical. (2025). Cayman Chemical.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Safety d
  • 3,4,5-Trimethoxybenzoic acid SDS, 118-41-2 Safety D
  • SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3,4,5-Trimethoxy benzoic acid - ChemicalBook. (2025). ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024). YouTube.
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.OSHA.
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